DMABA NHS Ester
DMABA NHS Ester
The DMABA NHS ester reagents were developed by Dr. Robert Murphy’s laboratory at the University of Colorado in order to create PE derivatives where all subclasses and potentially oxidized products could be universally detected using a common precursor ion in the positive ion mode by Mass Spectrometry.
The DMABA NHS ester reagents were developed by Dr. Robert Murphy′s laboratory at the University of Colorado in order to create PE derivatives where all subclasses and potentially oxidized products could be universally detected using a common precursor ion in the positive ion mode by Mass Spectrometry.
Phosphatidylethanolamine (PE) lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups. Oxidation of these phospholipids may be linked to various human diseases. DMABA NHS ester is a reagent that reacts with the primary amine group of PE lipids. This facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise. DMABA NHS ester has been used in combination with DMABA NHS ester-d4, -d6, and -d10 ( and 11219) to study relative changes in PE lipid abundance before and after radical oxidation.
The DMABA NHS ester reagents were developed by Dr. Robert Murphy′s laboratory at the University of Colorado in order to create PE derivatives where all subclasses and potentially oxidized products could be universally detected using a common precursor ion in the positive ion mode by Mass Spectrometry.
Phosphatidylethanolamine (PE) lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups. Oxidation of these phospholipids may be linked to various human diseases. DMABA NHS ester is a reagent that reacts with the primary amine group of PE lipids. This facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise. DMABA NHS ester has been used in combination with DMABA NHS ester-d4, -d6, and -d10 ( and 11219) to study relative changes in PE lipid abundance before and after radical oxidation.
Brand Name:
Vulcanchem
CAS No.:
58068-85-2
VCID:
VC0136053
InChI:
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3
SMILES:
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Molecular Formula:
C13H14N2O4
Molecular Weight:
262.26 g/mol
DMABA NHS Ester
CAS No.: 58068-85-2
Cat. No.: VC0136053
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The DMABA NHS ester reagents were developed by Dr. Robert Murphy’s laboratory at the University of Colorado in order to create PE derivatives where all subclasses and potentially oxidized products could be universally detected using a common precursor ion in the positive ion mode by Mass Spectrometry. The DMABA NHS ester reagents were developed by Dr. Robert Murphy′s laboratory at the University of Colorado in order to create PE derivatives where all subclasses and potentially oxidized products could be universally detected using a common precursor ion in the positive ion mode by Mass Spectrometry. Phosphatidylethanolamine (PE) lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups. Oxidation of these phospholipids may be linked to various human diseases. DMABA NHS ester is a reagent that reacts with the primary amine group of PE lipids. This facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise. DMABA NHS ester has been used in combination with DMABA NHS ester-d4, -d6, and -d10 ( and 11219) to study relative changes in PE lipid abundance before and after radical oxidation. |
|---|---|
| CAS No. | 58068-85-2 |
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate |
| Standard InChI | InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3 |
| Standard InChI Key | FNGFZOAQGYOQTG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
| Appearance | Assay:≥98%A crystalline solid |
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